molecular formula C20H18N2O3S B601326 Ceftibuten Related Impurity 6 CAS No. 57028-71-4

Ceftibuten Related Impurity 6

Cat. No. B601326
CAS RN: 57028-71-4
M. Wt: 366.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftibuten Related Impurity 6 is a compound used for research and examination of related substances in the development of ceftibuten drugs . It is not intended for human or veterinary use. The CAS number for this impurity is 57028-71-4.

Scientific Research Applications

In Silico ADME and Toxicity Prediction

Research on ceftibuten and its impurities, including Ceftibuten Related Impurity 6, focuses on predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) using in silico methods. The study by Han et al. (2019) in "Frontiers in Pharmacology" utilizes quantitative structure-activity relationship and docking software to predict the pharmacokinetics and toxicity of ceftibuten and its impurities. It is vital for drug stability and control of toxic impurities in cephalosporins like ceftibuten (Han et al., 2019).

Impurity Profiling in Drug Development

Impurity profiling is crucial in the drug development process, especially for active pharmaceutical ingredients like ceftibuten. Yue et al. (2020) in the "Journal of Pharmaceutical and Biomedical Analysis" presented a strategy based on Fourier transform ion cyclotron resonance mass spectrometry for profiling related impurities in Cefteram pivoxil, a drug similar to ceftibuten. This approach can be applied to profile impurities in ceftibuten, ensuring quality control and stability (Yue et al., 2020).

High-Performance Liquid Chromatographic Assays

High-performance liquid chromatography (HPLC) is used for determining the concentration of ceftibuten and its impurities in biological fluids, as demonstrated by Pan et al. (1992) in the "Journal of Pharmaceutical Sciences." This method is beneficial for pharmacokinetic studies, assessing drug stability, and controlling impurity levels in drugs like ceftibuten (Pan et al., 1992).

Stability and Resistance to Hydrolysis

The stability of ceftibuten to hydrolysis by beta-lactamases, which is an essential factor in its efficacy, can be influenced by its impurities. Research by Perilli et al. (2001) in the "International Journal of Antimicrobial Agents" explored the kinetic interactions between ceftibuten and various beta-lactamases. Understanding how impurities affect the stability of ceftibuten to hydrolysis is crucial for its effective use against resistant bacterial strains (Perilli et al., 2001).

Pharmacokinetics and Pharmacodynamics

Studies like the one by Kearns and Young (1994) in "Clinical Pharmacokinetics" provide insights into the pharmacokinetics and pharmacodynamics of ceftibuten, including the impact of impurities on its absorption, distribution, metabolism, and excretion. This information is vital for optimizing dosage and ensuring the drug's efficacy and safety (Kearns & Young, 1994).

properties

CAS RN

57028-71-4

Product Name

Ceftibuten Related Impurity 6

Molecular Formula

C20H18N2O3S

Molecular Weight

366.44

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​, diphenylmethyl ester, [6R-​(6α,​7β)​]​- (9CI)

Origin of Product

United States

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